molecular formula C13H25ClO2 B033677 2-(8-chlorooctoxy)oxane CAS No. 19754-57-5

2-(8-chlorooctoxy)oxane

Cat. No.: B033677
CAS No.: 19754-57-5
M. Wt: 248.79 g/mol
InChI Key: KTZCUNASYOHWBD-UHFFFAOYSA-N
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Description

2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a substituted pyran derivative with the molecular formula C13H25ClO2. This compound is characterized by the presence of a tetrahydropyran ring substituted with an 8-chlorooctyl group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- typically involves the reaction of tetrahydropyran with 8-chlorooctanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the chlorooctyl group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.

Major Products:

Scientific Research Applications

2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chlorooctyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is unique due to the presence of the 8-chlorooctyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

19754-57-5

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

2-(8-chlorooctoxy)oxane

InChI

InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2

InChI Key

KTZCUNASYOHWBD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCCCCCCCl

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCl

19754-57-5

Synonyms

2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran

Origin of Product

United States

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